2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide
Description
2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide is a complex organic compound that features an indole ring, a methoxyphenyl group, and an oxoacetamide moiety
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-9-5-2-6-12(16)10-20-18(22)17(21)14-11-19-15-8-4-3-7-13(14)15/h2-9,11,19H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFVCFGMIAQPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide typically involves the reaction of 1H-indole-3-carbaldehyde with 2-methoxybenzylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired oxoacetamide product. The reaction conditions often include mild heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxo derivatives.
Reduction: The oxoacetamide moiety can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
Oxidation: Formation of oxo derivatives of the indole ring.
Reduction: Formation of amine derivatives from the oxoacetamide moiety.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets. The oxoacetamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Similar indole structure but with a nitrile group instead of an oxoacetamide moiety.
2-(1H-indol-3-yl)cyclohexanone: Features a cyclohexanone ring instead of a methoxyphenyl group.
2-(1H-indol-3-yl)ethylamine: Contains an ethylamine group instead of an oxoacetamide moiety.
Uniqueness
2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide is unique due to its combination of an indole ring, methoxyphenyl group, and oxoacetamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
